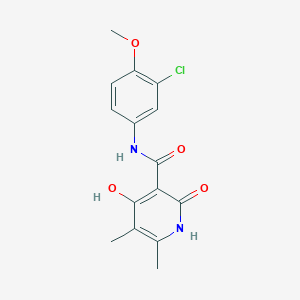

N-(3-chloro-4-methoxyphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide

Description

N-(3-chloro-4-methoxyphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a nicotinamide derivative characterized by a substituted aromatic ring system. The compound features:

- A 3-chloro-4-methoxyphenyl group attached to the amide nitrogen.

- A nicotinamide core with hydroxyl groups at positions 2 and 4, and methyl groups at positions 5 and 4.

The chloro and methoxy groups on the phenyl ring are critical for halogen bonding and hydrophobic interactions, while the hydroxyl and methyl groups on the nicotinamide core may enhance solubility and steric effects.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-7-8(2)17-14(20)12(13(7)19)15(21)18-9-4-5-11(22-3)10(16)6-9/h4-6H,1-3H3,(H,18,21)(H2,17,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWBQGIRUWAAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC(=C(C=C2)OC)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 303.72 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific biological targets:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Data Tables of Biological Activity

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a dose-dependent scavenging effect on free radicals, suggesting its potential application in preventing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Action

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in the production of pro-inflammatory cytokines. This effect was attributed to the inhibition of NF-kB signaling pathways.

Case Study 3: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through caspase activation and DNA fragmentation. The compound also demonstrated synergistic effects when combined with standard chemotherapeutic agents.

Comparison with Similar Compounds

Substituent Effects on Binding Interactions

- Chloro and Methoxy Groups: Present in both the target compound and N-(3-chloro-4-methoxyphenyl)acetamide. These groups facilitate halogen bonding (e.g., chloro with Gly151) and hydrophobic interactions, critical for protein binding .

- Core Structure Variations: The nicotinamide core in the target compound introduces hydroxyl (2,4-diOH) and methyl (5,6-diCH₃) groups, which are absent in acetamide or benzamide analogs. The phthalimide core in 3-chloro-N-phenyl-phthalimide is structurally distinct, favoring polymer synthesis over direct biological activity .

Hypothesized Pharmacological Properties

- Enhanced Solubility : Hydroxyl groups on the nicotinamide core may improve aqueous solubility compared to phthalimide derivatives.

- Target Selectivity : The combination of chloro, methoxy, and methyl groups could optimize interactions with specific enzymatic pockets, such as kinases or oxidoreductases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.